![molecular formula C20H24Cl2O3 B14652448 Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol CAS No. 39399-33-2](/img/structure/B14652448.png)
Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a carbonyl group, dichloride, and a phenolic moiety with multiple methyl groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol typically involves multiple steps, starting with the preparation of the phenolic precursor. The phenolic compound is then subjected to chlorination to introduce the dichloride groups. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The dichloride groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace the dichloride groups under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol exerts its effects involves interactions with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the carbonyl and dichloride groups can undergo nucleophilic attack. These interactions influence various biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]-2,6-dimethylphenol
- Carbonyl dichloride;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2,6-dimethylphenol
Uniqueness
The unique combination of functional groups in Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of additional methyl groups enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
39399-33-2 |
|---|---|
Formule moléculaire |
C20H24Cl2O3 |
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol |
InChI |
InChI=1S/C19H24O2.CCl2O/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16;2-1(3)4/h7-10,20-21H,1-6H3; |
Clé InChI |
UDWBJBKIKVMJSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C.C(=O)(Cl)Cl |
Numéros CAS associés |
51137-43-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


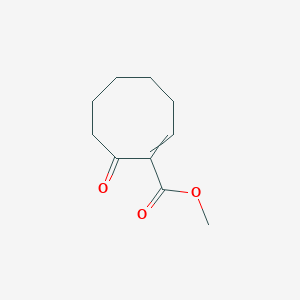
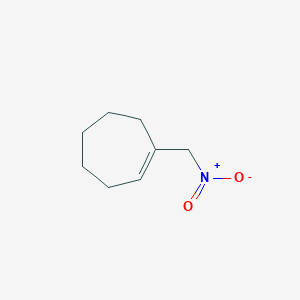
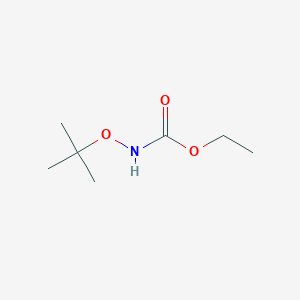

![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
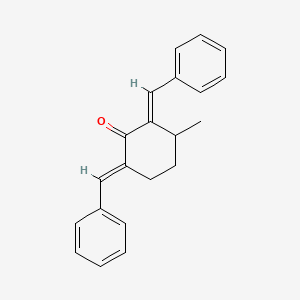


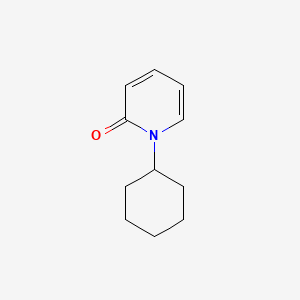
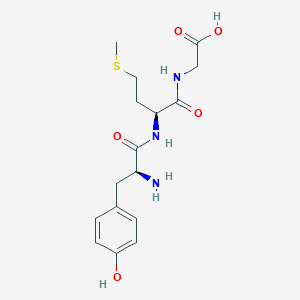
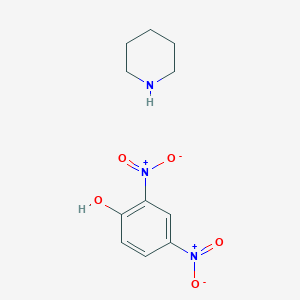

![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

